Cas no 952-06-7 (1,2-Diphenyl-1-ethanone oxime)

1,2-Diphenyl-1-ethanone oxime structure
1,2-Diphenyl-1-ethanone oxime structure
Product Name:1,2-Diphenyl-1-ethanone oxime
CAS-Nr.:952-06-7
MF:C14H13NO
MW:211.259123563766
MDL:MFCD14581645
CID:807348
PubChem ID:235383
Update Time:2024-10-25

1,2-Diphenyl-1-ethanone oxime Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,2-Diphenyl-1-ethanone oxime
    • (NE)-N-(1,2-diphenylethylidene)hydroxylamine
    • Ethanone,1,2-diphenyl-, oxime
    • DeoxyBenzoinOxime
    • 2-Phenylacetophenone oxime
    • Benzyl phenyl ketoxime
    • NSC 135001
    • NSC 36666
    • Acetophenone, 2-phenyl-, oxime (7CI, 8CI)
    • 1,2-Diphenyl-1-ethanoneoxime
    • 1,2-Diphenylethanone oxime
    • Benzyl phenyl ketone oxime
    • AKOS017332276
    • SCHEMBL17296071
    • deoxybenzoin oxime
    • 57736-10-4
    • DB-111026
    • Ethanone, 1,2-diphenyl-, oxime, (1Z)-
    • Ethanone, 1,2-diphenyl-, oxime
    • PWCUVRROUAKTLL-UHFFFAOYSA-N
    • 952-06-7
    • NSC 135001; NSC 36666
    • Deoxybenzoic oxime
    • N-(1,2-diphenylethylidene)hydroxylamine
    • 26306-06-9
    • 1,2-Diphenyl-1-ethanone oxime pound>>Ethanone, 1,2-diphenyl-, oxime
    • (Z)-1,2-Diphenylethanone oxime
    • (Z)-N-(1,2-DIPHENYLETHYLIDENE)HYDROXYLAMINE
    • BCP34290
    • MDL: MFCD14581645
    • Inchi: 1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2
    • InChI-Schlüssel: PWCUVRROUAKTLL-UHFFFAOYSA-N
    • Lächelt: ON=C(CC1C=CC=CC=1)C1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 211.099714038g/mol
  • Monoisotopenmasse: 211.099714038g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 225
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3.4
  • Topologische Polaroberfläche: 32.6Ų

Experimentelle Eigenschaften

  • Dichte: 1.04±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 98 ºC
  • Siedepunkt: 375.4°C at 760 mmHg
  • Löslichkeit: Sehr leicht löslich (0,11 g/l) (25°C),

1,2-Diphenyl-1-ethanone oxime Sicherheitsinformationen

1,2-Diphenyl-1-ethanone oxime Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D909157-25g
1,2-Diphenyl-1-ethanone oxime
952-06-7 ≥98%
25g
¥11,900.00 2022-01-11
TRC
B452625-10mg
1,2-Diphenyl-1-ethanone Oxime
952-06-7
10mg
$ 50.00 2022-06-07
TRC
B452625-50mg
1,2-Diphenyl-1-ethanone Oxime
952-06-7
50mg
$ 65.00 2022-06-07
TRC
B452625-100mg
1,2-Diphenyl-1-ethanone Oxime
952-06-7
100mg
$ 80.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
054261-5g
1,2-Diphenyl-1-ethanone oxime
952-06-7 >95%
5g
4632CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
054261-1g
1,2-Diphenyl-1-ethanone oxime
952-06-7 >95%
1g
1706CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
054261-500mg
1,2-Diphenyl-1-ethanone oxime
952-06-7 >95%
500mg
1087CNY 2021-05-07
abcr
AB270292-1 g
1,2-Diphenyl-1-ethanone oxime, 95%; .
952-06-7 95%
1 g
€187.10 2023-07-20
abcr
AB270292-5 g
1,2-Diphenyl-1-ethanone oxime, 95%; .
952-06-7 95%
5 g
€478.80 2023-07-20
abcr
AB270292-10 g
1,2-Diphenyl-1-ethanone oxime, 95%; .
952-06-7 95%
10 g
€769.30 2023-07-20

1,2-Diphenyl-1-ethanone oxime Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  4 - 24 h, 80 °C
Referenz
Engineering Iron Responses in Mammalian Cells by Signal-Induced Protein Proximity
Zeng, Guihua; Li, Huanqiu; Wei, Yongyi; Xuan, Weimin; Zhang, Roushu; et al, ACS Synthetic Biology, 2017, 6(6), 921-927

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  2 h, reflux
Referenz
Coxib-derived conjugate compounds and methods of use thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  1 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referenz
Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) System
Lu, Yipu; Kasahara, Akitomo; Hyodo, Tadashi ; Ohara, Kazuaki; Yamaguchi, Kentaro ; et al, Organic Letters, 2023, 25(19), 3482-3486

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  1 h, reflux; reflux → 40 °C
Referenz
Synthesis of Valdecoxib, a COX-2 inhibitor
Wang, Rui-ting; Zhang, Di-qun; Fu, Yan, Zhongguo Xinyao Zazhi, 2005, 14(1), 72-74

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  6 h, reflux
Referenz
Preparation of isothiazole derivatives having antipyretic, analgesic and antiphlogistic activity
, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydroxylamine Solvents: 1,4-Dioxane ,  Water ;  38 - 40 h, 140 °C
Referenz
Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes using Hydroxylamines
Moran, Joseph; Gorelsky, Serge I.; Dimitrijevic, Elena; Lebrun, Marie-Eve; Bedard, Anne-Catherine; et al, Journal of the American Chemical Society, 2008, 130(52), 17893-17906

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydroxylamine Solvents: Isopropanol ,  Water ;  38 - 40 h, 140 °C
Referenz
Intermolecular cope-type hydroamination of alkenes and alkynes
Beauchemin, Andre M.; Moran, Joseph; Lebrun, Marie-Eve; Seguin, Catherine; Dimitrijevic, Elena; et al, Angewandte Chemie, 2008, 47(8), 1410-1413

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: tert-Butyl nitrite ,  Hydrogen ,  Sodium borohydride Catalysts: Iron(II) phthalocyanine Solvents: Ethanol ;  3 h, 10 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referenz
First iron-catalyzed synthesis of oximes from styrenes
Prateeptongkum, Saisuree; Jovel, Irina; Jackstell, Ralf; Vogl, Nadine; Weckbecker, Christoph; et al, Chemical Communications (Cambridge, 2009, (15), 1990-1992

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Methanol ;  rt; rt → 75 °C; 2 h, 75 °C
Referenz
Synthesis of 2,3-diaryl-2H-azirines via Cs2CO3-mediated cyclization of ketoxime acetates
Zhao, Mi-Na; Guan, Zheng-Hui, Organic Syntheses, 2019, 96, 66-87

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride ,  Sodium acetate trihydrate Solvents: Methanol ,  Water ;  12 h, 60 °C
Referenz
Nitrimines as Reagents for Metal-Free Formal C(sp2)-C(sp2) Cross-Coupling Reactions
Angeles-Dunham, Veronica V.; Nickerson, David M.; Ray, Devin M.; Mattson, Anita E., Angewandte Chemie, 2014, 53(52), 14538-14541

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  2 h, 90 °C
Referenz
Copper(I)-Catalyzed Regioselective Tandem Cyanoalkylative Cyclization of 1,5-Dienes with Cyclobutanone Oxime Esters
Wang, Panpan; Leng, Yuting ; Wu, Yangjie, European Journal of Organic Chemistry, 2022, 2022(45),

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  rt → 95 °C
Referenz
Rhodium(III)-catalyzed asymmetric [4+1] spiroannulations of O-pivaloyl oximes with α-diazo compounds
Sun, Lincong; Liu, Bingxian; Zhao, Yanlian; Chang, Junbiao; Kong, Lingheng; et al, Chemical Communications (Cambridge, 2021, 57(67), 8268-8271

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  40 min, rt
1.2 Solvents: Toluene ;  18 h, reflux
Referenz
Synthesis of valdecoxib
Huang, Yuanjun; Liu, Mingxing; Guo, Nianchun; Yao, Bo, Zhongguo Xiandai Yingyong Yaoxue, 2009, 26(6), 465-466

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  rt → 75 °C; 4 h, 70 - 75 °C; 75 °C → 60 °C; 50 - 60 °C
1.2 Reagents: Water ;  30 min
Referenz
A process method for preparing parecoxib
, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  40 min, rt
1.2 Solvents: Toluene ;  18 h, reflux; reflux → rt
1.3 Reagents: Water ;  cooled
Referenz
Synthesis of 5-hydroxy-5-methyl-3,4-diphenylisoxazole
Liu, Ming-xing; Mi, Zhi-yuan; Huang, Yuan-jun; Guo, Nian-chun, Hecheng Huaxue, 2008, 16(3), 356-357

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Isopropanol ,  Water
Referenz
Two-phase preparation of oximes
Lozynski, Marek; Rusinska-Roszak, Danuta, Polish Journal of Chemistry, 1986, 60(4-6), 625-9

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  18 h, 60 °C
1.2 Reagents: Water
Referenz
Catalytic Asymmetric Chlorination of Isoxazolinones
Wannenmacher, Nick; Keim, Noah; Frey, Wolfgang; Peters, Rene, European Journal of Organic Chemistry, 2022, 2022(9),

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  18 h, 60 °C
1.2 Reagents: Water
Referenz
Regioselective Catalytic Asymmetric C-Alkylation of Isoxazolinones by a Base-Free Palladacycle-Catalyzed Direct 1,4-Addition
Hellmuth, Tina; Frey, Wolfgang; Peters, Rene, Angewandte Chemie, 2015, 54(9), 2788-2791

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic acid
1.2 -
Referenz
Reaction of β-nitrostyrenes with benzene catalyzed by trifluoromethanesulfonic acid. Formation and reaction of N,N-dihydroxyiminium-benzyl dications
Ohwada, Tomohiko; Ohta, Toshiharu; Shudo, Koichi, Tetrahedron, 1987, 43(2), 297-305

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  1 h, reflux
Referenz
Dioxime oxalates; new iminyl radical precursors for syntheses of N-heterocycles
Portela-Cubillo, Fernando; Lymer, James; Scanlan, Eoin M.; Scott, Jackie S.; Walton, John C., Tetrahedron, 2008, 64(52), 11908-11916

1,2-Diphenyl-1-ethanone oxime Raw materials

1,2-Diphenyl-1-ethanone oxime Preparation Products

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Amadis Chemical Company Limited
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Amadis Chemical Company Limited
(CAS:952-06-7)1,2-Diphenyl-1-ethanone oxime
A917480
Reinheit:99%
Menge:25g
Preis ($):402.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:952-06-7)2-苯乙酮肟
LE25875705
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
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